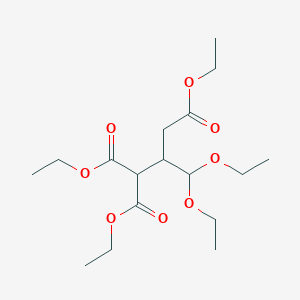![molecular formula C17H21NO B14634236 (1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol CAS No. 52253-64-2](/img/structure/B14634236.png)
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a benzyl group, a methylamino group, and a phenyl group attached to a propanol backbone, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, methylamine, and phenylpropanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods may include large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Substitution reactions can introduce new functional groups, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol: This compound is unique due to its specific chiral configuration and functional groups.
(1S,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol: A stereoisomer with different biological activities.
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol: Another stereoisomer with distinct properties.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52253-64-2 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14,17,19H,13H2,1-2H3/t14-,17-/m0/s1 |
InChI Key |
KLNGFIBGXXNTLD-YOEHRIQHSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
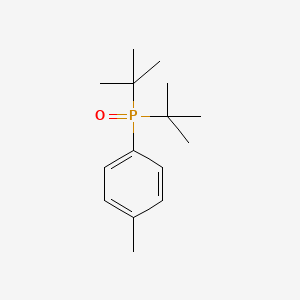

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)
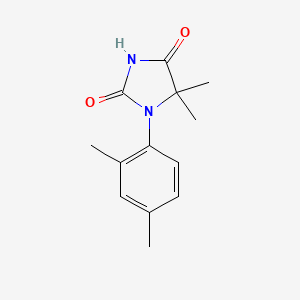

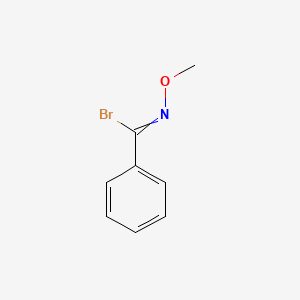
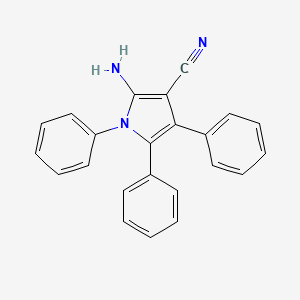
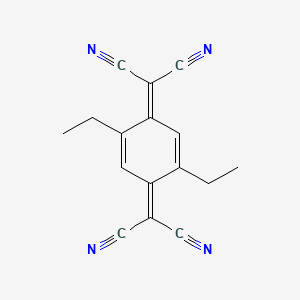
![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
